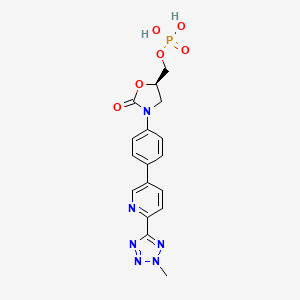

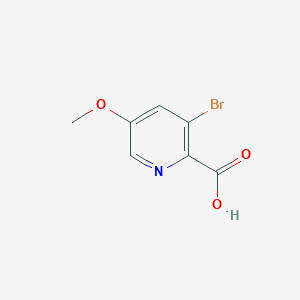

![molecular formula C20H16O4 B13860512 (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is significant due to its role in the metabolic activation of benzo[a]pyrene, leading to DNA adduct formation and potential carcinogenic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves multiple steps. One common method includes the regiospecific succinoylation of 2-fluoropyrene, followed by ring closure, regio- and stereospecific construction of the 7,8-dihydrodiol functionality, and subsequent meta-chloroperbenzoic acid-mediated epoxidation . Stereoselectivity is achieved using Jacobsen chiral catalysts, producing greater than 90% enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production if needed.

Análisis De Reacciones Químicas

Types of Reactions

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Often involves reagents like meta-chloroperbenzoic acid.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Typically involves nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions include various diol epoxides and tetraols, which are significant in studying the compound’s biological effects .

Aplicaciones Científicas De Investigación

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is extensively used in scientific research due to its role as a metabolite of benzo[a]pyrene. Its applications include:

Chemistry: Studying the stereochemistry and reaction mechanisms of PAHs.

Biology: Investigating the compound’s interaction with DNA, RNA, and proteins.

Medicine: Understanding the compound’s role in carcinogenesis and developing potential therapeutic interventions.

Industry: Monitoring environmental pollutants and assessing the impact of PAHs on human health

Mecanismo De Acción

The compound exerts its effects through metabolic activation, forming DNA adducts that can lead to mutations and carcinogenesis. The primary molecular targets include DNA, where the compound binds to guanine bases, causing structural changes and potential mutagenesis . The pathways involved include the cytochrome P450 enzyme system, which facilitates the compound’s metabolic activation .

Comparación Con Compuestos Similares

Similar Compounds

Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with similar carcinogenic potential.

2-Fluorobenzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A fluorinated analogue used for probing conformational heterogeneity.

Uniqueness

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is unique due to its specific stereochemistry and its role in forming DNA adducts. Its study provides insights into the mechanisms of PAH-induced carcinogenesis and the development of potential therapeutic strategies .

Propiedades

Fórmula molecular |

C20H16O4 |

|---|---|

Peso molecular |

320.3 g/mol |

Nombre IUPAC |

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |

InChI |

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m1/s1 |

Clave InChI |

KWFVZAJQUSRMCC-YSTOQKLRSA-N |

SMILES isomérico |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

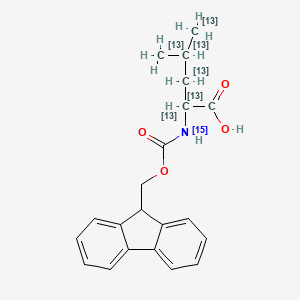

![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)

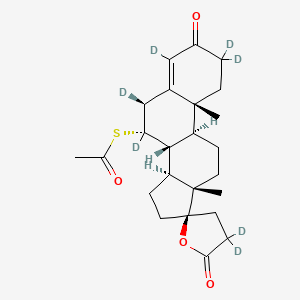

![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)

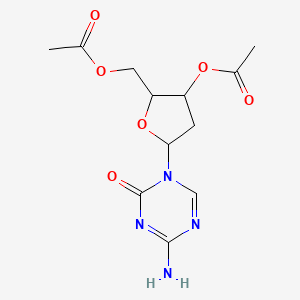

![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)

![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)

![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)

![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)

![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)